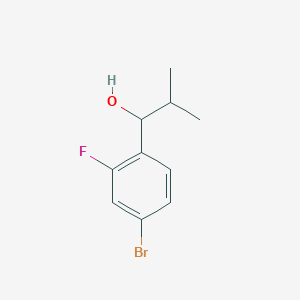1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol
CAS No.:
Cat. No.: VC16012581
Molecular Formula: C10H12BrFO
Molecular Weight: 247.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12BrFO |
|---|---|
| Molecular Weight | 247.10 g/mol |
| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C10H12BrFO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10,13H,1-2H3 |
| Standard InChI Key | UENIBTJCNAAWMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=C(C=C(C=C1)Br)F)O |
Introduction
Structural Characteristics
Molecular Architecture
The molecular formula of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol is C₁₀H₁₂BrFO, with a molecular weight of 247.10 g/mol (estimated via analogs) . The structure comprises:
-
A 4-bromo-2-fluorophenyl group: Bromine at the para position and fluorine at the ortho position relative to the propanol side chain.
-
A 2-methylpropan-1-ol moiety: A tertiary carbon bearing a hydroxyl group and two methyl branches.
The spatial arrangement of substituents influences electronic properties. The electron-withdrawing bromine and fluorine atoms induce partial positive charges on the phenyl ring, affecting reactivity in electrophilic substitutions.
Spectroscopic Data
While direct spectral data for this compound is unavailable, analogs suggest characteristic signals:
-
¹H NMR: Aromatic protons near δ 7.4–8.1 ppm (doublets for para-bromo and ortho-fluoro substituents) . Methyl groups on the propanol chain appear as singlets around δ 1.8–2.0 ppm.
-
¹³C NMR: Carbonyl carbons (if oxidized) near δ 190–210 ppm, aromatic carbons between δ 115–135 ppm, and methyl carbons at δ 20–30 ppm .
Synthesis and Preparation
Synthetic Pathways
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol can be synthesized via two primary routes, adapted from methodologies for analogous compounds:
Grignard Reaction
A Grignard reagent (e.g., 2-methylpropan-1-ol-magnesium bromide) reacts with 4-bromo-2-fluorobenzaldehyde under anhydrous conditions:
Key Conditions:
-
Temperature: 0°C to room temperature.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran.
-
Yield: ~60–70% (estimated from similar reactions).
Friedel-Crafts Alkylation
Using aluminum chloride (AlCl₃) as a catalyst, 4-bromo-2-fluorobenzene reacts with 2-methylpropan-1-ol in dichloromethane :
Optimization Notes:
Physical and Chemical Properties
Physicochemical Profile
Reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume